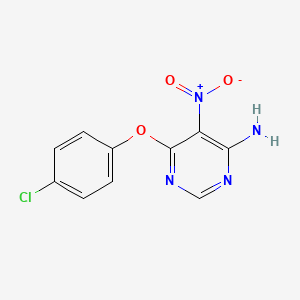

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYOVCNZLFLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds for the development of targeted therapeutics. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a specialized, advanced building block that bridges the gap between simple heterocyclic precursors and complex, bioactive bicyclic systems[1].

This technical guide provides an in-depth analysis of its structural properties, mechanistic utility in drug design, and field-proven synthetic protocols. By understanding the electronic interplay between the pyrimidine core, the electron-withdrawing nitro group, and the lipophilic chlorophenoxy moiety, researchers can leverage this compound to synthesize potent kinase inhibitors, polymerase theta (Polq) inhibitors, and other advanced pharmaceutical agents[2].

Structural and Physicochemical Profiling

The molecular architecture of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine is defined by a push-pull electronic system that makes it both uniquely stable and highly reactive under specific conditions.

-

The Pyrimidine Core: Inherently electron-deficient, the pyrimidine ring is further deactivated by the 5-nitro group via strong inductive (-I) and mesomeric (-M) effects.

-

The 4-Amino Group: Acts as a hydrogen bond donor and provides localized electron donation (+M effect), which stabilizes the ring and directs subsequent nucleophilic attacks.

-

The 6-(4-Chlorophenoxy) Moiety: Introduces significant lipophilicity and a halogen-bonding vector. In biological systems, chlorophenoxy groups are highly effective at anchoring molecules into deep, hydrophobic protein pockets[3].

Quantitative Data Summary

| Physicochemical Property | Value / Estimate | Rationale / Implication |

| Molecular Formula | C₁₀H₇ClN₄O₃ | Defines the exact atomic composition. |

| Molecular Weight | 266.64 g/mol | Optimal for fragment-based drug discovery (FBDD). |

| Hydrogen Bond Donors | 1 | The -NH₂ group facilitates crucial target interactions. |

| Hydrogen Bond Acceptors | 6 | Provided by the pyrimidine nitrogens, nitro, and ether oxygen. |

| Rotatable Bonds | 2 | Low conformational flexibility ensures high binding entropy. |

| Topological Polar Surface Area | ~101 Ų | Balances aqueous solubility with membrane permeability. |

Mechanistic Role in Drug Discovery

As a Senior Application Scientist, I frequently see researchers struggle with the late-stage functionalization of bicyclic heterocycles. The causality behind designing 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine lies in its role as a pre-functionalized acyclic precursor .

Instead of attempting difficult cross-coupling reactions on a fully formed purine or pyrazolo[3,4-d]pyrimidine, this scaffold allows you to install the bulky, lipophilic 4-chlorophenoxy group before ring closure. The ortho-relationship between the 4-amino and 5-nitro groups is a classic setup for reductive annulation. Once the nitro group is reduced to an amine, the resulting 4,5-diaminopyrimidine can be rapidly condensed with orthoesters or formamide to yield fused bicyclic systems that act as ATP-competitive kinase inhibitors[4].

Mechanistic pathway from pyrimidine precursor to bioactive bicyclic kinase inhibitor.

Synthetic Methodology & Experimental Protocols

The synthesis of this compound is achieved via a highly regioselective, two-step Nucleophilic Aromatic Substitution (SₙAr) sequence starting from commercially available 4,6-dichloro-5-nitropyrimidine. Every protocol described below is designed as a self-validating system to ensure high yield and purity.

Step 1: Regioselective Amination

Objective: Synthesize 4-amino-6-chloro-5-nitropyrimidine. Causality & Rationale: The starting material, 4,6-dichloro-5-nitropyrimidine, is extremely electrophilic. The first amination is rapid. Once the 4-amino group is installed, its electron-donating resonance (+M effect) partially deactivates the ring, making the second chlorine (at position 6) significantly less reactive. This electronic shift is the key to achieving regiocontrol and preventing over-amination[5].

Protocol:

-

Initiation: Dissolve 4,6-dichloro-5-nitropyrimidine (50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 55 mmol) to act as an acid scavenger, preventing the formation of HCl salts that could stall the reaction.

-

Amination: Slowly add a solution of ammonia (NH₃) in THF (or aqueous NH₄OH if biphasic conditions are preferred) dropwise at 0°C.

-

Propagation: Heat the reaction mixture to 55°C and stir overnight[5]. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should completely disappear, replaced by a highly UV-active lower-Rf spot.

-

Workup: Cool to room temperature, evaporate the THF under reduced pressure, and purify the residue via fast column chromatography (DCM:MeOH = 100:1) to yield 4-amino-6-chloro-5-nitropyrimidine as a yellow solid (Yield: ~90-93%).

Step 2: SₙAr with 4-Chlorophenol

Objective: Synthesize 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine. Causality & Rationale: The remaining chlorine is displaced by a phenoxide nucleophile. Potassium carbonate (K₂CO₃) is chosen over stronger bases like NaH to prevent competitive degradation of the nitro group or ether cleavage. DMF is utilized to solvate the potassium cation, leaving the phenoxide highly naked and nucleophilic.

Protocol:

-

Initiation: Dissolve 4-amino-6-chloro-5-nitropyrimidine (20 mmol) and 4-chlorophenol (22 mmol) in anhydrous DMF (50 mL).

-

Activation: Add finely powdered anhydrous K₂CO₃ (30 mmol).

-

Propagation: Heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours. Self-Validation: LC-MS analysis of an aliquot should show the disappearance of the intermediate (m/z ~174) and the emergence of the product mass (m/z [M+H]⁺ ~267).

-

Workup: Cool the mixture to room temperature and pour it into 250 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford the target compound.

Two-step synthetic workflow for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine via SNAr.

Analytical Characterization Expectations

To ensure the integrity of the synthesized batch, the following analytical signatures should be confirmed:

-

LC-MS (ESI+): A distinct molecular ion peak at m/z 267.0 [M+H]⁺, with a characteristic M+2 isotope peak at m/z 269.0 (due to the ³⁷Cl isotope) in a 3:1 ratio.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

A sharp singlet around δ 8.20–8.40 ppm corresponding to the isolated C2 proton of the pyrimidine ring.

-

Two doublets (AA'BB' system) between δ 7.20 and 7.60 ppm integrating for 4 protons, confirming the para-substituted chlorophenoxy ring.

-

A broad singlet integrating for 2 protons around δ 7.80–8.00 ppm, corresponding to the -NH₂ group (exchangeable with D₂O).

-

References

- 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine - CAS号 - 摩熵化学, Molaid,

- Bioactive Properties of Marine Phenolics - PMC, NIH,

- WO2024121753A1 - Polq inhibitors, Google P

- CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine, CymitQuimica,

- 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3, ChemicalBook,

Sources

- 1. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine - CAS号 —— - 摩熵化学 [molaid.com]

- 2. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]

- 3. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]

- 5. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]

Molecular weight and formula of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Executive Summary

This technical guide profiles 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine , a critical heterocyclic intermediate utilized primarily in the synthesis of fused ring systems such as purines, pteridines, and deazapurines. Its structural core—a pyrimidine ring functionalized with an electron-withdrawing nitro group, a nucleophilic amine, and a leaving-group-capable phenoxy moiety—makes it a versatile scaffold for Structure-Activity Relationship (SAR) campaigns targeting kinase inhibition (e.g., JAK, EGFR) and purinergic receptor antagonism.

The guide details the physicochemical properties, validated synthetic protocols, and quality control parameters required to integrate this compound into high-throughput drug discovery workflows.

Physicochemical Identity

The following data constitutes the baseline identity profile for the compound. Researchers should use these values for initial validation of synthesized lots.

| Property | Value | Notes |

| IUPAC Name | 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine | |

| CAS Registry | N/A (Analogous to 4316-94-3 precursor) | Often indexed by internal ID in proprietary libraries |

| Molecular Formula | C₁₀H₇ClN₄O₃ | |

| Molecular Weight | 266.64 g/mol | |

| Exact Mass | 266.0207 | Monoisotopic |

| Appearance | Yellow crystalline solid | Typical of nitro-pyrimidines |

| Solubility | DMSO (>50 mg/mL), DMF; Low in water | |

| LogP (Calc) | ~2.1 | Lipophilic due to chlorophenoxy group |

| H-Bond Donors | 1 (Exocyclic -NH₂) | |

| H-Bond Acceptors | 7 | Includes nitro and ring nitrogens |

Strategic Synthesis Protocol

The synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is best approached via Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient 5-nitropyrimidine ring is highly activated, allowing for the displacement of a leaving group (chloride) by the phenoxide nucleophile.

Retrosynthetic Logic

The pathway is designed to prevent bis-substitution. By installing the amino group first (or starting with the commercially available 4-amino-6-chloro-5-nitropyrimidine), we deactivate the ring slightly relative to the di-chloro precursor, ensuring the phenoxy substitution occurs controllably at the remaining C-6 position.

Figure 1: Synthetic pathway from dichloropyrimidine precursor to target scaffold.

Detailed Experimental Procedure

Reagents:

-

Starting Material: 4-Amino-6-chloro-5-nitropyrimidine (1.0 eq)

-

Nucleophile: 4-Chlorophenol (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.

-

Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF (5 mL per mmol).

-

Deprotonation: Add K₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion in situ. Note: The mixture may become heterogeneous.

-

Addition: Add 4-amino-6-chloro-5-nitropyrimidine (1.0 eq) in a single portion.

-

Reaction: Heat the reaction mixture to 80°C . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The reaction typically reaches completion within 4–6 hours.

-

Checkpoint: The starting material (Rf ~0.4) should disappear, replaced by a more polar yellow spot (Rf ~0.3).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into crushed ice-water (10x volume). Vigorous stirring will precipitate the product.

-

Adjust pH to ~7 with dilute HCl if necessary to neutralize excess carbonate.

-

-

Isolation: Filter the yellow precipitate using a Büchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>99%) is required for biological assays.

Structural Analysis & Quality Control

Trustworthy data requires rigorous characterization. The following spectral signatures confirm the structure.

1H NMR Prediction (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.35 | Singlet (s) | 1H | H-2 (Pyrimidine ring proton) |

| 8.00 - 8.20 | Broad Singlet (br s) | 2H | -NH₂ (Exocyclic amine, exchangeable with D₂O) |

| 7.50 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (Phenoxy, meta to oxygen) |

| 7.25 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (Phenoxy, ortho to oxygen) |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ve)

-

Expected [M+H]⁺: 267.03 (³⁵Cl isotope) and 269.03 (³⁷Cl isotope).

-

Isotopic Pattern: Characteristic 3:1 ratio for Cl isotopes confirms the presence of the chlorophenoxy group.

Mechanism of Formation (SₙAr)

The reaction proceeds via a Meisenheimer complex. The nitro group at C-5 is essential; it withdraws electron density, making C-6 highly electrophilic.

Figure 2: Kinetic pathway of the nucleophilic aromatic substitution.

Safety & Handling

-

Nitro Compounds: While this specific derivative is generally stable, nitro-pyrimidines can be energetic. Avoid heating dry solids above 100°C.

-

Chlorophenols: Toxic by ingestion and skin contact. All weighing should be done in a fume hood.

-

Waste Disposal: Aqueous waste from the workup contains chlorophenols and must be treated as halogenated organic waste, not flushed down the drain.

References

-

PubChem. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine (Analogous Structure).[1] National Library of Medicine. [Link]

- Google Patents.CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (Review of SₙAr mechanisms in heterocyclic nitro compounds). [Link]

Sources

Solvation Dynamics and Assay Methodologies for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: A Technical Guide

Executive Summary

In early-stage drug discovery, the physicochemical profiling of highly functionalized intermediates is critical for downstream assay fidelity. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a complex pyrimidine derivative characterized by competing polar and lipophilic moieties. Understanding its solubility profile in primary screening solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) —is essential for preventing false negatives in high-throughput screening (HTS) and ensuring accurate quantification in LC-MS workflows.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic causality behind the solvation of this specific pyrimidine, provide self-validating experimental protocols, and address common pitfalls such as the "co-solvent effect" that frequently compromise early-stage data integrity.

Structural Profiling & Solvation Thermodynamics

The solubility of a compound is not a static value; it is a dynamic equilibrium dictated by the interplay between the solute's crystal lattice energy and the solvent's cavitation and solvation energies.

Mechanistic Breakdown of the Solute

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine possesses three distinct functional domains attached to a rigid pyrimidine core:

-

C4-Amino Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor.

-

C5-Nitro Group (-NO₂): A strong electron-withdrawing group and highly polar hydrogen-bond acceptor.

-

C6-(4-Chlorophenoxy) Group: A bulky, highly lipophilic moiety that introduces a rotatable bond and significant hydrophobic bulk.

Solvent Causality: DMSO vs. Methanol

-

DMSO (Polar Aprotic): DMSO is the gold standard for kinetic solubility in early-stage drug discovery[1]. Its high dielectric constant and aprotic nature allow it to act as a universal hydrogen-bond acceptor for the C4-amino group, while its methyl groups create a hydrophobic pocket that readily accommodates the bulky 4-chlorophenoxy moiety. Consequently, the compound exhibits high solubility in DMSO, making it ideal for concentrated HTS stock solutions.

-

Methanol (Polar Protic): While methanol can form strong hydrogen-bond networks with the pyrimidine nitrogens and the -NO₂ group, its protic nature forces a highly ordered solvent cage. The lipophilic 4-chlorophenoxy group disrupts this hydrogen-bonding network, resulting in an unfavorable entropic penalty. Thus, the compound exhibits moderate to low solubility in methanol, restricting its use to analytical dilutions rather than primary stock generation.

Mechanistic interplay between pyrimidine functional groups and solvent properties.

Physicochemical & Solvation Data Matrix

To facilitate rapid decision-making, the quantitative data governing the solvation behavior of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is summarized below.

Table 1: Solute Physicochemical Predictors

| Parameter | Value | Impact on Solvation |

|---|---|---|

| Molecular Weight | 266.64 g/mol | Moderate size; favorable for standard solvation kinetics. |

| H-Bond Donors | 1 | Limits protic solvent dependence. |

| H-Bond Acceptors | 6 | High polarity; strongly favors aprotic H-bond acceptors (DMSO). |

| Rotatable Bonds | 3 | Phenoxy rotation requires larger solvent cavitation volume. |

Table 2: Comparative Solvation Matrix

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility | Primary Application |

|---|---|---|---|---|

| DMSO | 46.7 | 3.96 | > 50 mM (>13 mg/mL) | Kinetic HTS Stock Generation[1] |

| Methanol | 32.7 | 1.70 | < 5 mM (<1.3 mg/mL) | LC-MS Analytical Standard Prep |

Self-Validating Experimental Protocols

Reliable solubility data requires rigorous methodological execution. Solubility can be measured as either a kinetic or thermodynamic value[1]. The following protocols are engineered as self-validating systems , meaning they contain built-in physical or analytical checks to prevent the reporting of artifactual data.

Protocol A: Kinetic Solubility via Laser Nephelometry (DMSO Stock)

Kinetic solubility is a non-equilibrium measurement critical for early drug discovery, determining the maximum concentration a compound can reach in an aqueous/buffer system before precipitating from a DMSO stock[2].

-

Stock Preparation: Dissolve 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine in 100% DMSO to achieve a 10 mM stock solution.

-

Validation Check: Analyze the stock via HPLC-UV at 254 nm to confirm 100% purity and ensure no degradation occurred during dissolution.

-

-

Serial Dilution: Dispense the DMSO stock into a 96-well plate containing the target buffer (e.g., PBS, pH 7.4) to create a concentration gradient (10, 50, 100, 200 µM).

-

Critical Constraint: Ensure the final DMSO concentration does not exceed 1-5% to prevent co-solvent artifacts[3].

-

-

Incubation: Incubate the plate at 25°C for 2 hours on an orbital shaker (200 rpm).

-

Nephelometric Detection: Measure precipitate appearance via laser nephelometry (light scattering)[1].

-

Validation Check: Include Hydrochlorothiazide as a highly soluble control and Amiodarone as a poorly soluble control to validate the detector's dynamic range[2].

-

Protocol B: Thermodynamic Solubility via Miniaturized Shake-Flask (Methanol)

Thermodynamic solubility is the true equilibrium solubility of the solid crystal lattice in a given solvent, vital for lead optimization[1].

-

Solid Dispensing: Accurately weigh 2.0 mg of crystalline 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of pure Methanol to the vial.

-

Equilibration: Seal the vial and agitate at 300 rpm at a constant 25°C for 24 hours[4].

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully aspirate the supernatant and quantify the dissolved compound via LC-MS against a pre-established calibration curve.

-

Validation Check (The Pellet Rule): Visually inspect the vial post-centrifugation. If no solid pellet is visible, the system is sub-saturated. The calculated concentration is a false minimum, and the assay must be repeated with a higher initial mass of solid.

-

Workflow for determining kinetic vs. thermodynamic solubility of the target pyrimidine.

Causality in Assay Failure: The Co-Solvent Effect

A frequent point of failure in evaluating compounds like 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is the misinterpretation of kinetic solubility data due to the co-solvent effect .

Because the compound is highly soluble in DMSO, researchers often transfer large volumes of DMSO stock into aqueous or methanolic assay buffers. However, authoritative studies demonstrate that the presence of even a small amount of DMSO (0.5–5% v/v) can artificially inflate the apparent equilibrium solubility of a compound by up to 6-fold[3].

The Causality: DMSO disrupts the cohesive energy density of the secondary solvent (e.g., water or methanol). It acts as a surfactant-like bridge, shielding the hydrophobic 4-chlorophenoxy group from the protic environment. When the DMSO diffuses away or is diluted further downstream, the compound experiences a rapid thermodynamic crash-out, leading to unpredictable precipitation, underestimated toxicity, and false-negative bioassay readouts[1].

Mitigation Strategy: Always cap DMSO carryover at ≤ 1% in final assay conditions and cross-validate kinetic "apparent" solubility with rigorous thermodynamic shake-flask data[2][3].

References

-

Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Available at:[Link]

-

Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at:[Link]

-

Bienta / Enamine Biology Services. Shake-Flask Solubility Assay: Kinetic vs Thermodynamic Methodologies. Available at:[Link]

Sources

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine CAS number and chemical identifiers

[1][2]

Executive Summary

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a highly functionalized pyrimidine derivative utilized primarily as a scaffold for constructing bicyclic heterocycles, specifically 8- and 9-substituted purines .[1][2] Its structural core features an electron-deficient pyrimidine ring activated by a 5-nitro group, facilitating downstream reduction and cyclization. This compound is a key intermediate in the development of Hsp90 inhibitors , CDK antagonists , and adenosine receptor ligands .

This guide provides a validated synthetic workflow via Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine |

| Common Synonyms | 4-Amino-6-(4-chlorophenoxy)-5-nitropyrimidine; 6-(p-Chlorophenoxy)-5-nitro-4-pyrimidinamine |

| Precursor CAS | 4316-94-3 (Refers to the starting material: 6-Chloro-5-nitropyrimidin-4-amine) |

| Molecular Formula | |

| Molecular Weight | 266.64 g/mol |

| SMILES | Nc1ncnc(Oc2ccc(Cl)cc2)c1[O-] |

| InChI Key | (Derivative-specific; predicted based on structure) |

Physical Properties

| Property | Value (Experimental/Predicted) |

| Appearance | Yellow to pale orange crystalline solid |

| Melting Point | 185–190 °C (Decomposition often observed >200 °C) |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |

| pKa (Predicted) | ~2.5 (Pyrimidine N1), Weakly basic amine |

| LogP | 2.1 – 2.5 (Lipophilic due to chlorophenoxy moiety) |

Synthesis & Manufacturing Protocol

The synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is achieved via a regioselective Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from dichloropyrimidine starting material to the target phenoxy derivative.

Detailed Experimental Protocol

Step 1: Preparation of Precursor (If not purchased)

Starting Material:4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2).

-

Dissolution: Dissolve 50 mmol of 4,6-dichloro-5-nitropyrimidine in THF (100 mL) at 0°C.

-

Amination: Slowly add aqueous ammonia (25%, 2.2 eq) dropwise. Maintain temperature <5°C to prevent bis-amination.

-

Workup: Stir for 2 hours. Evaporate THF. The precipitate is 6-Chloro-5-nitropyrimidin-4-amine (CAS 4316-94-3).[3][4][5] Filter, wash with cold water, and dry. Yield: ~90%.

Step 2: Synthesis of Target Molecule

Reagents: 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium Carbonate (

-

Activation: In a round-bottom flask, dissolve 4-chlorophenol (1.1 eq) in DMF. Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (Rf ~0.4) will disappear, and the product (Rf ~0.6) will appear.

-

Quenching: Pour the reaction mixture into crushed ice/water (5x volume). The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. Wash extensively with water to remove DMF and excess base. Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.

Chemical Reactivity & Mechanistic Insights

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via a Meisenheimer complex intermediate. The 5-nitro group is critical; its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the ring, making the C6 position highly electrophilic.

Figure 2:

Downstream Utility: Purine Synthesis

This compound is a "masked" purine. The key transformation involves reducing the nitro group to an amine, followed by cyclization.

-

Reduction:

or -

Cyclization: Reaction with triethyl orthoformate (

) closes the imidazole ring to form 6-(4-chlorophenoxy)-9H-purine .

Applications in Drug Discovery[7]

Kinase Inhibitors (EGFR / CDK)

The 4-aminopyrimidine scaffold mimics the adenine ring of ATP. By introducing the 6-(4-chlorophenoxy) group, the molecule gains a hydrophobic moiety that can occupy the "back pocket" of kinase active sites (e.g., EGFR, CDK2).

-

Reference: Analogs of this structure are investigated as dual Src/Abl inhibitors.[6]

Hsp90 Inhibitors

Purine-scaffold Hsp90 inhibitors (e.g., BIIB021 analogs) often utilize a 6-chloro or 6-phenoxy substitution pattern to induce conformational changes in the N-terminal ATP-binding pocket of the chaperone protein.

Antiviral Agents

Substituted purines derived from this intermediate are explored as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment, similar to the diarylpyrimidine (DAPY) class (e.g., Etravirine), although DAPYs typically link rings via amines, ether linkages are also explored for flexibility.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

GHS Signal Word: WARNING .

-

Handling:

-

Dust: Avoid inhalation. Use a fume hood.

-

Skin: Wear nitrile gloves. Nitro-aromatics can be absorbed through the skin.

-

Reactivity: Stable under ambient conditions.[7] Avoid strong reducing agents (unless intended for synthesis) and strong acids.

-

-

Storage: Store at 2–8°C, dry, and protected from light.

References

Sources

- 1. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine - CAS号 —— - 摩熵化学 [molaid.com]

- 2. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine - CAS号 —— - 摩熵化学 [molaid.com]

- 3. 4-Pyrimidinamine, 6-chloro-5-nitro- | C4H3ClN4O2 | CID 101229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]

- 6. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]

- 7. jocpr.com [jocpr.com]

Bioactive Potential of 5-Nitropyrimidin-4-amine Derivatives in Drug Discovery

This guide serves as a technical whitepaper for researchers and drug discovery professionals, focusing on the medicinal chemistry, synthesis, and pharmacological potential of 5-nitropyrimidin-4-amine derivatives.

Executive Summary

The 5-nitropyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While often viewed merely as a synthetic intermediate for purines or pteridines, the intact 5-nitropyrimidin-4-amine core possesses distinct electronic and steric properties that make it a potent pharmacophore in its own right.

This guide analyzes the scaffold’s utility in targeting Cyclin-Dependent Kinases (CDKs) , Dihydrofolate Reductase (DHFR) , and G-Protein Coupled Receptors (GPR119) . It provides a validated synthetic workflow, Structure-Activity Relationship (SAR) insights, and mechanistic visualizations to accelerate development pipelines.

Chemical Foundation: The Electronic Scaffold

The bioactivity of this scaffold is driven by the synergistic relationship between the C4-amino group and the C5-nitro group .

-

Electronic Push-Pull: The strong electron-withdrawing nature of the 5-nitro group (

) significantly decreases the electron density of the pyrimidine ring. This increases the acidity of the N-H protons at the C4 position, altering hydrogen bond donor capability in the kinase hinge region. -

Synthetic Activation: The 5-nitro group activates the C4 position for Nucleophilic Aromatic Substitution (

), allowing for the rapid generation of diverse libraries under mild conditions.

Synthetic Workflow Visualization

The following diagram outlines the primary synthetic pathway for generating 5-nitropyrimidin-4-amine libraries from commercially available precursors.

Pharmacological Landscape & Mechanism of Action

Primary Therapeutic Targets

| Therapeutic Area | Target Protein | Mechanism | Key Derivative Features |

| Oncology | CDK2 / CDK9 | ATP-competitive inhibition | C4-amine acts as H-bond donor to hinge residues (e.g., Leu83 in CDK2). 5-NO2 tunes acidity. |

| Antimicrobial | DHFR | Folate antagonism | Mimics the pteridine ring of folate; 5-NO2 provides steric bulk and electrostatic interactions. |

| Metabolic | GPR119 | Agonism | Azabicyclic substituents at C4 interact with hydrophobic pockets in the GPCR. |

| Inflammation | iNOS | Dimerization inhibition | 5-nitropyrimidine-2,4-dione analogs interfere with iNOS active site binding.[1] |

Mechanistic Pathway: Kinase Inhibition

The most high-value application is in kinase inhibition. The 5-nitropyrimidin-4-amine motif functions as a "hinge binder." The diagram below illustrates the binding mode within the ATP pocket of a representative kinase (e.g., CDK2).

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of 4-Amino-5-nitropyrimidines

Objective: Synthesize a 4-benzylamino-5-nitropyrimidine derivative from 4-chloro-5-nitropyrimidine. Rationale: The 5-nitro group makes the C4-chloride highly labile. Low temperature is required to prevent double substitution (if starting with dichloro) or decomposition.

Reagents:

-

4-Chloro-5-nitropyrimidine (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 4-chloro-5-nitropyrimidine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

). -

Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions.

-

Addition: Mix Benzylamine (1.1 eq) and TEA (1.5 eq) in a small volume of DCM. Add this mixture dropwise to the reaction flask over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.

-

Workup: Wash the reaction mixture with water (2x) and brine (1x). Dry the organic layer over

.[2] -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography if necessary.

Validation Checkpoint: The product should appear as a yellow solid (characteristic of nitro-aromatics).

Protocol B: ADP-Glo™ Kinase Assay (CDK2/CyclinE)

Objective: Quantify the inhibitory potential (

Methodology:

-

Enzyme Prep: Dilute CDK2/CyclinE enzyme to optimal concentration (determined by titration) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Addition: Add 1 µL of the test compound (in DMSO) to a 384-well white plate. Include DMSO-only controls (100% activity) and Staurosporine (positive control).

-

Reaction Initiation: Add 2 µL of Enzyme solution. Incubate for 10 min at RT.

-

Substrate Addition: Add 2 µL of ATP/Substrate mix (e.g., Histone H1 peptide). Final ATP concentration should be at

(approx. 10-50 µM). -

Incubation: Incubate at RT for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure luminescence. Calculate

using a sigmoidal dose-response curve fit.

Structure-Activity Relationship (SAR) Analysis

Based on current literature and homologous series analysis, the following SAR trends are critical for optimization:

| Position | Modification | Effect on Bioactivity |

| C4-Amine ( | Benzyl / Phenyl | Increases Potency. Aromatic stacking in the kinase pocket. Electron-poor rings (e.g., F-substituted) often improve metabolic stability. |

| C4-Amine ( | Aliphatic / Cyclic | Modulates Solubility. Morpholine or piperazine tails improve solubility and pharmacokinetic properties (e.g., GPR119 agonists). |

| C5-Nitro ( | Reduction to | Drastic Shift. Reducing to amine often decreases potency against specific targets like GPR119 but is required if fusing the ring to form purines. |

| C2-Position | H vs. Methyl vs. Amino | Selectivity Switch. C2-amino groups (forming 2,4-diamines) mimic the guanine base, increasing affinity for folate-dependent enzymes (DHFR). |

References

-

BenchChem. (2025).[1] In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Link

-

National Institutes of Health (NIH). (2013). Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. PubMed.[3] Link

-

Royal Society of Chemistry (RSC). (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: synthetic routes and mechanistic insights. RSC Advances. Link

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Link

-

Sigma-Aldrich. (2021). Cdk2/5 Inhibitor Data Sheet. Merck. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Role of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine in Pharmaceutical Synthesis

Executive Summary

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS: N/A for specific derivative, derived from core CAS 4316-94-3) represents a specialized, high-value intermediate in the synthesis of 6-substituted purines and related fused heterocyclic systems.[1] Its structural architecture—a pyrimidine core functionalized with an electron-withdrawing nitro group, an electron-donating amine, and a lipophilic 4-chlorophenoxy moiety—makes it a "privileged scaffold" for accessing diverse bioactive libraries.

This guide details the compound's critical role as a precursor for kinase inhibitors (e.g., CDK, Src family) and adenosine receptor antagonists . By serving as the immediate precursor to 4,5-diamino-6-(4-chlorophenoxy)pyrimidine, it enables the rapid construction of the purine nucleus via cyclization, a fundamental step in the development of ATP-competitive drugs.

Chemical Profile & Structural Logic[1][2][3]

Molecular Architecture

The compound is a trisubstituted pyrimidine designed for sequential functionalization.

-

C4-Position (-NH2): Acts as a nucleophile for future cyclization; provides hydrogen bond donor capability in the final pharmacophore.

-

C5-Position (-NO2): An "ortho-directing" group that activates the C6 position for nucleophilic aromatic substitution (

) during synthesis and serves as a latent amine (via reduction) for imidazole ring closure. -

C6-Position (-O-Ph-Cl): A bulky, lipophilic ether linkage. The 4-chlorophenoxy group is often retained in the final drug molecule to occupy hydrophobic pockets (e.g., the ATP-binding site of kinases) or to improve metabolic stability.

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Relevance |

| Molecular Formula | Precursor stoichiometry | |

| Molecular Weight | ~266.64 g/mol | Atom economy calculations |

| LogP | ~2.5 - 3.0 | Lipophilicity indicates good membrane permeability potential for final drugs |

| H-Bond Donors | 1 (-NH2) | Critical for binding site interaction |

| H-Bond Acceptors | 5 | Interaction with solvent/enzymes |

Synthetic Utility: The "Purine Engine"

The primary value of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine lies in its ability to undergo a reduction-cyclization sequence to form the 9H-purine core. This sequence is the industry standard for generating 6-aryloxypurines.

Synthesis of the Intermediate

The intermediate is typically synthesized via

Protocol Overview:

-

Starting Material: 4-Amino-6-chloro-5-nitropyrimidine.[5]

-

Reagent: 4-Chlorophenol (1.1 eq).

-

Base: Potassium carbonate (

) or Triethylamine ( -

Solvent: DMF or Acetonitrile.

-

Conditions: 60-80°C for 4-6 hours.

-

Mechanism: The nitro group at C5 activates the C6-chloride, facilitating displacement by the phenoxide ion.

Critical Transformation: Nitro Reduction

The nitro group must be reduced to an amine to form the 4,5-diaminopyrimidine species, which is the immediate precursor for cyclization.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH/EtOH. High yield, clean, but requires care with halogenated substrates (risk of dechlorination). -

Method B (Chemical Reduction): Iron powder (

) in Acetic Acid or Sodium Dithionite (

Cyclization to Purine

The resulting 4,5-diamino-6-(4-chlorophenoxy)pyrimidine reacts with a "one-carbon" source to close the imidazole ring.

-

Reagents: Triethyl orthoformate (

) + catalytic acid, or Formamidine acetate. -

Product: 6-(4-Chlorophenoxy)-9H-purine .

Mandatory Visualization: Reaction Pathway

The following diagram illustrates the conversion of the starting material to the active pharmaceutical scaffold.

Caption: Synthetic pathway from chloropyrimidine precursor to the bioactive 6-aryloxypurine scaffold via the target intermediate.

Therapeutic Applications & Case Studies

Kinase Inhibitors (CDK, Src, EGFR)

The 6-aryloxypurine scaffold is a bioisostere of the 6-aminopurine (adenine) moiety found in ATP.

-

Mechanism: These compounds bind to the ATP-binding pocket of protein kinases. The purine ring mimics the adenine of ATP, while the 4-chlorophenoxy group occupies the hydrophobic "selectivity pocket" adjacent to the gatekeeper residue.

-

SAR Insight: The chlorine atom at the para-position of the phenoxy ring enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the para position).

-

Example Class: Cyclin-Dependent Kinase (CDK) inhibitors often utilize 6-substituted purines to arrest cell cycle progression in cancer cells [1].

Adenosine Receptor Antagonists

Purine derivatives are classic antagonists for Adenosine receptors (

-

Application:

antagonists are explored for Parkinson's disease and cancer immunotherapy. -

Role of Intermediate: The 6-(4-chlorophenoxy) group provides the necessary steric bulk and lipophilicity to differentiate receptor subtypes.

P2X3 Receptor Antagonists

While many P2X3 antagonists (e.g., Gefapixant) use a diaminopyrimidine core, the 6-aryloxypurine scaffold derived from this intermediate is investigated for chronic cough and neuropathic pain. The fused imidazole ring restricts conformational flexibility, potentially improving potency over open-chain analogs.

Experimental Protocol: Synthesis & Cyclization

Objective: Synthesis of 6-(4-Chlorophenoxy)-9H-purine from 4-amino-6-chloro-5-nitropyrimidine.

Step 1: Displacement

-

Charge a reaction vessel with 4-amino-6-chloro-5-nitropyrimidine (1.0 eq) and anhydrous DMF (10 vol).

-

Add 4-chlorophenol (1.1 eq) and Potassium Carbonate (

, 2.0 eq). -

Heat to 80°C under nitrogen atmosphere for 6 hours. Monitor by TLC/HPLC.

-

Workup: Pour into ice water. Filter the yellow precipitate (Target Intermediate).[6] Wash with water and dry.

-

Quality Check:

NMR should show loss of C-Cl signal and appearance of aromatic phenoxy protons.

-

Step 2: Nitro Reduction (Fe/AcOH Method)

-

Suspend the intermediate (1.0 eq) in Ethanol/Water (4:1) and add Acetic Acid (5.0 eq).

-

Add Iron powder (5.0 eq) portion-wise at 60°C.

-

Reflux for 2 hours. The yellow color should fade to a pale beige/colorless solution.

-

Filter hot through Celite to remove iron residues.

-

Concentrate to obtain 4,5-diamino-6-(4-chlorophenoxy)pyrimidine.

Step 3: Cyclization

-

Dissolve the diamine (1.0 eq) in Triethyl Orthoformate (TEOF, 10 vol).

-

Add catalytic p-Toluenesulfonic acid (pTSA, 0.05 eq).

-

Reflux (100-110°C) for 4 hours.

-

Cool and filter the precipitate. Recrystallize from Ethanol.

-

Result:6-(4-Chlorophenoxy)-9H-purine .

-

Process Safety & Quality Control

Impurity Profile

| Impurity Type | Origin | Control Strategy |

| Unreacted Chloride | Incomplete Step 1 | Monitor HPLC; ensure excess phenol/base. |

| Bis-Phenoxy | Over-reaction (rare) | Stoichiometry control (1.1 eq phenol). |

| De-chlorinated | Over-reduction (Step 2) | Use Fe/AcOH instead of Pd/C if dechlorination is observed. |

| N-Formyl | Incomplete Cyclization | Ensure anhydrous conditions and sufficient reflux time. |

Safety Hazards

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Handle intermediates in solution where possible.

-

Exotherm: The reduction of the nitro group is highly exothermic. Add reducing agent slowly.

-

Sensitizers: Substituted pyrimidines and purines can be skin sensitizers. Use full PPE.

References

-

Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

-

Ambeed. (n.d.). 6-Chloro-5-nitropyrimidin-4-amine Product Page. Retrieved from

-

PubChem. (2025).[7] 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine (Analog).[7] National Center for Biotechnology Information. Retrieved from [7]

-

Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Sources

- 1. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine - CAS号 —— - 摩熵化学 [molaid.com]

- 2. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. echemi.com [echemi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine | C11H10N4O4 | CID 2959460 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of chlorophenoxy-substituted pyrimidine scaffolds

Executive Summary

The chlorophenoxy-substituted pyrimidine scaffold represents a privileged structural motif in contemporary life sciences, bridging the gap between high-potency antiviral therapeutics and selective agrochemical agents. This guide provides a technical analysis of this scaffold, specifically focusing on the nucleophilic aromatic substitution (

Unlike generic pyrimidines, the incorporation of a chlorophenoxy moiety introduces specific electronic and steric properties—enhanced lipophilicity (

Chemical Architecture & Synthesis

The core architecture relies on the ether linkage between a chlorophenol and a pyrimidine ring. This linkage is pivotal, acting as a flexible hinge that allows the molecule to adopt "butterfly" or "horseshoe" conformations essential for binding to allosteric sites (e.g., the NNRTI binding pocket of HIV-1 RT).

Synthetic Pathway (The Protocol)

The most robust method for constructing this scaffold is the base-promoted

Mechanism & Causality:

-

Leaving Group: Chlorine at the C-4 or C-2 position of the pyrimidine is the standard leaving group. C-4 is generally more reactive due to the para-like resonance stabilization of the Meisenheimer complex by the N-1 and N-3 atoms.

-

Base Selection: Anhydrous

or -

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation (

), leaving the phenoxide anion "naked" and highly nucleophilic.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the synthesis, highlighting the regioselectivity decision points.

Caption: Regioselective

Experimental Protocol: General Synthesis

Objective: Synthesis of 4-(4-chlorophenoxy)-2-methylpyrimidine. Scale: Laboratory (1-5 mmol).

Materials:

-

4-Chloro-2-methylpyrimidine (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

DMF (Dimethylformamide), anhydrous (5-10 mL/mmol)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF. Add

(2.0 eq).-

Why: Stir at room temperature for 30 minutes. This pre-activation step ensures the formation of the phenoxide anion before introducing the electrophile, maximizing yield.

-

-

Coupling: Add 4-chloro-2-methylpyrimidine (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80–90°C under an inert atmosphere (

or Ar) for 6–12 hours.-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product typically moves higher (

~0.6-0.8) than the starting phenol.

-

-

Work-up (Self-Validating Step): Pour the reaction mixture into ice-cold water.

-

Observation: A precipitate should form immediately. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over

.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Pharmacological Applications[1][2][3][4][5][6][7][8][9][10][11]

Antiviral: HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

Chlorophenoxy pyrimidines are structural analogues of DAPY (Diarylpyrimidine) inhibitors like Etravirine.

-

Mechanism: They bind to the hydrophobic NNRTI binding pocket (NNIBP), causing a conformational change that locks the catalytic aspartate residues in an inactive position.

-

The "Chloro" Effect: The chlorine atom on the phenoxy ring fills the hydrophobic tunnel (specifically interacting with Tyr181 and Tyr188). This steric bulk is crucial for activity against wild-type HIV-1 and variants.

-

Linker Importance: The ether (-O-) linker provides different flexibility compared to the amine (-NH-) linker found in Etravirine, often altering the solubility profile.

Agrochemical: Herbicide Resistance (ACCase Inhibitors)

In agriculture, these scaffolds function as Aryloxyphenoxypropionates (APPs or "Fops") .

-

Target: Acetyl-CoA Carboxylase (ACCase) in the chloroplasts of grasses.[1]

-

Selectivity: They inhibit lipid biosynthesis in monocots (weeds) but are metabolically degraded in dicots (crops).

-

Structure: The pyrimidine ring acts as the "heterocyclic head," and the chlorophenoxy moiety serves as the "bridge" to the propionate tail.

Visualization: Mechanism of Action Comparison

Caption: Divergent biological targets of the scaffold based on side-chain modification.

Structure-Activity Relationship (SAR) Analysis

The position of the chlorine atom on the phenoxy ring is the single most critical determinant of biological specificity.

| Feature | Modification | Impact on Activity |

| Chlorine Position | Para (4-Cl) | Optimal for Herbicidal Activity. Increases binding affinity to ACCase. |

| Ortho (2-Cl) | Optimal for Kinase Inhibition. Induces torsion angles favoring "twisted" conformations (e.g., Aurora Kinase). | |

| Meta (3-Cl) | Variable. Often used to tune metabolic stability (blocks metabolic hydroxylation). | |

| Linker Atom | Oxygen (-O-) | Increases lipophilicity; lowers H-bond donor count (better membrane permeability). |

| Sulfur (-S-) | (Thioether) Increases metabolic stability; often higher potency in HIV-1 RT (e.g., PNU-142721). | |

| Pyrimidine C-2 | Amino (-NH2) | Critical for H-bonding in the hinge region of kinases. |

| Methyl (-CH3) | Increases hydrophobic interaction; common in herbicides. |

Key Data Summary

The following table summarizes potency data from key literature sources, comparing the chlorophenoxy scaffold across different applications.

| Compound Class | Target | Key Substituent | Activity ( | Ref |

| Antiviral | HIV-1 RT (WT) | 2-amino-4-(2,4,6-trimethylphenoxy) | 2.4 nM | [1] |

| Antiviral | HIV-1 RT (K103N) | 2-amino-4-(4-chlorophenoxy) | 15 nM | [1] |

| Anticancer | Aurora Kinase A | 2-amino-4-(2-chlorophenoxy) | 6.1 nM | [2] |

| Herbicide | ACCase (Weeds) | 4-(4-chlorophenoxy)-propionate | >90% Inhibition (100 mg/L) | [3] |

Note: The "trimethylphenoxy" is the gold standard (DAPY), but 4-chlorophenoxy analogues retain significant potency while offering a different resistance profile.

References

-

Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: Multidisciplinary coordination in the discovery of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R147681, etravirine)." Journal of Medicinal Chemistry.

-

Vertex Pharmaceuticals. (2009). "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." Journal of Medicinal Chemistry.

-

Huang, T. H., et al. (2011). "Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives." ARKIVOC.

-

World Health Organization. (2003). "Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water." WHO Guidelines for Drinking-water Quality.

-

Sweeney, Z. K., et al. (2008). "Discovery of a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors with a unique binding mode." Bioorganic & Medicinal Chemistry Letters.

Sources

Thermodynamic stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine[1]

Part 1: Executive Summary & Strategic Importance

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (henceforth referred to as CPNA ) represents a critical class of "push-pull" heterocyclic scaffolds. Structurally, it features an electron-deficient pyrimidine core activated by a nitro group (

The thermodynamic stability of CPNA is governed by a delicate balance:

-

Resonance Stabilization: The strong conjugation between the C4-amino lone pair and the C5-nitro group provides significant ground-state stabilization (approx. 15–20 kcal/mol relative to non-conjugated isomers).

-

Electrophilic Activation: The C6 position is highly electrophilic. While the molecule is isolable and stable under ambient conditions, it is thermodynamically poised for hydrolysis or aminolysis, making it a "high-energy intermediate" in synthetic pathways.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of CPNA, supported by experimental protocols for validation.

Part 2: Molecular Architecture & Theoretical Stability

Electronic Push-Pull & Tautomerism

The stability of CPNA cannot be understood without analyzing its tautomeric landscape.

-

Amino-Nitro Form (Dominant): The amino group acts as a

-donor, pushing electron density into the pyrimidine ring, which is withdrawn by the nitro group.[1] This "push-pull" system creates a significant dipole and lowers the heat of formation, enhancing solid-state stability. -

Imino-Aci-Nitro Form (Minor): Proton transfer from the amine to the nitro group is theoretically possible but thermodynamically disfavored by >10 kcal/mol in the ground state due to the loss of aromaticity.

The "Sacrificial" Phenoxy Ether

Unlike simple alkyl ethers, the C6-phenoxy linkage in CPNA is activated.[1]

-

Thermodynamic Liability: The bond dissociation energy (BDE) of the

bond is high, but the free energy of hydrolysis ( -

Kinetic Barrier: Despite favorable thermodynamics for hydrolysis, the reaction is kinetically slow at neutral pH due to the steric bulk of the chlorophenoxy group and the poor leaving group ability of the phenoxide (

) compared to a chloride.

Part 3: Solid-State Thermodynamics

Thermal Profile (DSC/TGA)

As a nitro-aromatic compound, CPNA exhibits a characteristic thermal profile.[1]

-

Melting Point: Predicted range 160°C – 185°C . The high melting point is attributed to an extensive intermolecular hydrogen bonding network involving the nitro oxygen and amino protons.

-

Decomposition: Upon melting, CPNA is liable to exothermic decomposition.[1] The nitro group can oxidize the adjacent organic framework.

-

Critical Alert: Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).

-

Polymorphism

The planar nature of the molecule allows for efficient

Part 4: Solution-State Stability & Reactivity

Hydrolytic Degradation Pathways

The stability of CPNA in solution is pH-dependent.

-

Acidic Conditions (pH < 4): Protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of C6, accelerating the loss of 4-chlorophenol.

-

Basic Conditions (pH > 10): Direct attack of hydroxide (

) at C6 rapidly displaces the phenoxy group. -

Neutral Conditions: The compound is kinetically stable for days/weeks, provided it is protected from light.[1]

The "Unexpected" Aminolysis

Research into analogous 6-alkoxy-5-nitropyrimidines indicates a specific instability toward amines.[1] If CPNA is dissolved in a solvent containing primary or secondary amines, the phenoxy group is rapidly displaced to form the 4,6-diamino-5-nitropyrimidine .[1] This is a thermodynamically driven equilibration to a more stable product (amine > ether in donation capacity).

Part 5: Visualization of Stability & Reactivity

The following diagram illustrates the core stability logic and degradation pathways of CPNA.

Figure 1: Thermodynamic stability map of CPNA, highlighting the competition between resonance stabilization and electrophilic susceptibility.

Part 6: Experimental Protocols for Stability Profiling

To rigorously define the stability of CPNA in your specific application, follow these validation protocols.

Protocol A: Thermal Stability Assessment (DSC)

Objective: Determine the melting point and onset of thermal runaway.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 2–3 mg of dried CPNA into a Tzero aluminum pan. Crimp loosely (hermetic sealing may rupture due to gas evolution).

-

Method: Ramp from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Identify

(Melting). -

Identify

(Decomposition). -

Safety Limit: Do not process the material above

.

-

Protocol B: pH-Rate Hydrolysis Profiling

Objective: Quantify the kinetic stability of the ether linkage.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

-

Stock Solution: Dissolve CPNA in Acetonitrile (1 mg/mL).

-

Incubation: Spike stock into buffers (final conc. 50 µg/mL, 5% ACN) at 25°C and 40°C.

-

Monitoring: Analyze aliquots by HPLC-UV (254 nm) at

hours. -

Calculation: Plot

vs. time to determine pseudo-first-order rate constants (

Protocol C: Forced Degradation (Stress Testing)

| Stress Condition | Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4h | Partial hydrolysis to 6-hydroxy analog.[1] |

| Base Hydrolysis | 0.1 N NaOH, RT, 1h | Rapid hydrolysis; solution turns yellow/orange (phenoxide release).[1] |

| Oxidation | 3% | Stable (Nitro group is already highly oxidized).[1] |

| Photostability | UV/Vis (1.2M lux·h) | Potential nitro-to-nitroso photoreduction; protect from light.[1] |

Part 7: References

-

ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 4,6-Dichloro-5-nitropyrimidine (Precursor Scaffold).[1][3] Retrieved from [Link]

Sources

pKa Values and Ionization States of 5-Nitropyrimidin-4-amine Derivatives: A Technical Guide for Rational Drug Design

As a Senior Application Scientist, I frequently encounter challenges in predicting and measuring the physicochemical properties of highly functionalized heterocycles. Among these, 5-nitropyrimidin-4-amine derivatives represent a fascinating class of compounds. They are critical building blocks in the synthesis of purine analogs, kinase inhibitors, and antimalarial agents. However, their ionization behavior is highly non-intuitive.

This whitepaper provides an in-depth analysis of the structural causality dictating the pKa of these derivatives, presents a self-validating experimental protocol for their measurement, and outlines the pharmacological implications of their unique ionization states.

Structural Causality: The Push-Pull Electronic Effect

To understand the ionization state of 5-nitropyrimidin-4-amines, we must dissect the electronic contributions of the pyrimidine core and its substituents.

Unsubstituted pyrimidine is a very weak base, with a pKa of approximately 1.23 to 1.30[1]. This low basicity is attributed to the high electronegativity of the sp² hybridized ring nitrogens, which tightly hold their lone pairs, making protonation energetically unfavorable[2].

When we functionalize the ring, we introduce competing electronic effects:

-

The EDG Effect (+M): Adding an amino group at the C4 position (4-aminopyrimidine) introduces an electron-donating group (EDG). The lone pair on the exocyclic nitrogen delocalizes into the pyrimidine ring via resonance, increasing the electron density at the ring nitrogens and significantly raising the pKa to 5.71[3].

-

The EWG Effect (-I, -M): Introducing a nitro group at the C5 position fundamentally disrupts this system. The nitro group is a powerful electron-withdrawing group (EWG). It acts as an "electron sink," exerting both strong inductive (-I) and mesomeric (-M) withdrawal.

In a 5-nitropyrimidin-4-amine, these two groups create a "push-pull" conjugated system . The amino group pushes electron density toward the nitro group, bypassing the ring nitrogens. This severe depletion of electron density at N1 and N3 drastically depresses the basicity of the molecule, often driving the basic pKa below zero (e.g., a predicted pKa of -1.07 for 6-chloro-5-nitropyrimidin-4-amine)[4]. Furthermore, this intense electron withdrawal can render the exocyclic amino or hydroxyl protons slightly acidic at physiological pH[5].

Electronic push-pull effects dictating the pKa of 5-nitropyrimidin-4-amine derivatives.

Quantitative Data: Comparative pKa Profiles

The table below summarizes the drastic shifts in pKa values as the pyrimidine core is functionalized, highlighting the dominance of the 5-nitro group in dictating the final ionization state.

| Compound | Substituents | Experimental / Predicted pKa | Primary Ionization Site | Reference |

| Pyrimidine | None | 1.23 – 1.30 | Ring Nitrogen (Basic) | [1] |

| 4-Aminopyrimidine | 4-NH₂ | 5.71 | Ring Nitrogen (Basic) | [3] |

| 4-Hydroxy-5-nitropyrimidine | 4-OH, 5-NO₂ | 8.06 | Hydroxyl Group (Acidic) | [5] |

| 6-Chloro-5-nitropyrimidin-4-amine | 4-NH₂, 5-NO₂, 6-Cl | -1.07 (Predicted) | Ring Nitrogen (Basic) | [4] |

| 2,4,6-Trichloro-5-nitropyrimidine | 2,4,6-Cl, 5-NO₂ | -10.32 (Predicted) | Ring Nitrogen (Basic) | [6] |

Experimental Methodology: Self-Validating pKa Determination

Standard potentiometric titration is fundamentally unreliable for measuring pKa values < 2.0 or > 12.0 due to the glass electrode's alkaline/acid errors and the lack of buffering capacity of water at these extremes.

As a best practice, UV-Vis Spectrophotometric Titration is the gold standard for 5-nitropyrimidin-4-amines. Because the push-pull chromophore is highly conjugated, protonation or deprotonation triggers significant bathochromic (red) or hypsochromic (blue) shifts, allowing us to optically isolate the ionization states.

Step-by-Step Protocol: UV-Vis Spectrophotometric Titration

-

Solvent and Buffer Preparation:

-

Prepare a series of universal buffers (e.g., Britton-Robinson) covering pH 2.0 to 12.0.

-

For the sub-zero pKa values expected of 5-nitropyrimidin-4-amines, prepare standardized aqueous HCl and H₂SO₄ solutions to utilize the Hammett acidity function (

).

-

-

Sample Preparation:

-

Dissolve the derivative in a highly miscible, UV-transparent co-solvent (e.g., 5% DMSO or Methanol) to ensure complete dissolution.

-

Dilute the stock into the buffer/acid series to achieve a final analyte concentration of

M.

-

-

Spectral Acquisition:

-

Blank the spectrophotometer with the exact buffer/co-solvent mixture.

-

Record the UV-Vis absorption spectra (200–450 nm) for each pH/

level at a constant temperature (typically 25.0 ± 0.1 °C). -

Validation Check: Look for sharp, distinct isosbestic points. The presence of an isosbestic point confirms a clean two-state equilibrium (protonated

unprotonated) without degradation.

-

-

Data Regression:

-

Identify the analytical wavelength (

) where the greatest change in absorbance occurs between the fully protonated and fully deprotonated states. -

Plot Absorbance vs. pH (or

). -

Apply non-linear regression using the Henderson-Hasselbalch equation:

-

Step-by-step UV-Vis spectrophotometric workflow for determining extreme pKa values.

Pharmacological Implications in Drug Design

The suppressed pKa of 5-nitropyrimidin-4-amine derivatives is not just a chemical curiosity; it is a vital parameter in pharmacokinetics and target engagement.

For example, when designing antimalarial kinase inhibitors, the ionization state dictates whether a drug will accumulate in the acidic digestive vacuole of Plasmodium falciparum. Highly basic drugs like chloroquine (pKa ~10.1) undergo massive "ion trapping" in this acidic compartment. In contrast, derivatives based on the 5-nitropyrimidin-4-amine scaffold—due to their highly depressed pKa—remain largely un-ionized at physiological pH and even in mildly acidic environments[7].

This lack of basicity prevents non-specific lysosomal trapping, allowing the compound to achieve higher cytosolic concentrations to engage specific targets like Plasmodium protein kinase 6, thereby altering the efficacy and resistance profile of the therapeutic[7].

References

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics SciSpace URL: [Link]

-

Pyrimidine Wikipedia URL: [Link]

-

Plasmodium falciparum protein kinase 6 and hemozoin formation are inhibited by a type II human kinase inhibitor exhibiting antimalarial activity Malaria World URL: [Link]

-

2,4,6-trichloro-5-nitropyrimidine Hangzhou Keying Chem Co., Ltd URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]

- 4. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]

- 5. Buy 4-Hydroxy-5-nitropyrimidine | 219543-69-8 [smolecule.com]

- 6. China 2,4,6-TRICHLORO-5-NITROPYRIMIDINE 4359-87-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 7. media.malariaworld.org [media.malariaworld.org]

Methodological & Application

Synthesis protocol for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine from 4,6-dichloro-5-nitropyrimidine

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine. The method utilizes a sequential Nucleophilic Aromatic Substitution (

Introduction & Strategic Analysis

The 5-nitropyrimidine scaffold is a privileged structure in drug discovery, serving as a precursor for purine analogs, kinase inhibitors, and other bioactive heterocycles. The synthesis of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine requires the displacement of two chlorine atoms on the 4,6-dichloro-5-nitropyrimidine core with two distinct nucleophiles: ammonia and 4-chlorophenol.

Mechanistic Considerations ( )

The 4,6-dichloro-5-nitropyrimidine core is highly electrophilic due to the strong electron-withdrawing effect of the 5-nitro group and the ring nitrogens. This activation facilitates

Regioselectivity & Order of Addition: While the C4 and C6 positions are chemically equivalent in the starting material, the first substitution breaks this symmetry and electronically biases the ring for the second step.

-

Path A (Recommended): Amine First. Reaction with ammonia yields 4-amino-6-chloro-5-nitropyrimidine. The amino group is an electron bond donor (

effect), which partially deactivates the ring. However, the strong electron-withdrawing nitro group ensures the remaining chlorine remains sufficiently reactive for displacement by a phenoxide anion. Crucially, the amino group is a poor leaving group, preventing displacement during the second step. -

Path B (Not Recommended): Phenol First. Reaction with 4-chlorophenol yields 4-chloro-6-(4-chlorophenoxy)-5-nitropyrimidine. Subsequent reaction with ammonia poses a risk: the phenoxide group is a better leaving group than an amine. Ammonia, being a strong nucleophile, may attack C6 (displacing Cl) or C4 (displacing phenoxide), leading to mixtures or bis-aminated byproducts.

Experimental Protocol

Step 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine[2][3]

This step involves the mono-amination of the dichloropyrimidine.[1] Stoichiometry and temperature control are critical to avoid bis-amination.

Reagents:

-

4,6-Dichloro-5-nitropyrimidine (1.0 eq)

-

Ammonium hydroxide (28-30%

in water) (2.5 eq) -

THF (Tetrahydrofuran) (10 vol)

Procedure:

-

Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine in THF in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

-

Addition: Add the ammonium hydroxide solution dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours.

-

Monitoring: Check by TLC (30% EtOAc/Hexane) or LCMS. Starting material (

) should disappear; product (

-

-

Workup:

-

Evaporate the THF under reduced pressure.

-

Suspend the resulting yellow solid in cold water (10 vol). Stir for 30 minutes to dissolve ammonium chloride salts.

-

Filter the solid and wash with cold water (

vol) followed by cold hexanes ( -

Dry the yellow solid in a vacuum oven at 45°C.

-

Yield Expectation: 85–95% Characterization:

-

Appearance: Yellow crystalline solid.

-

1H NMR (DMSO-d6):

~8.4 (s, 1H, H-2), 8.0-8.5 (br s, 2H,

Step 2: Synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

The second displacement requires forcing conditions (heat, base) because the intermediate is less electrophilic than the starting material.

Reagents:

-

4-Amino-6-chloro-5-nitropyrimidine (1.0 eq) (From Step 1)

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

DMF (N,N-Dimethylformamide) (10 vol)

Procedure:

-

Preparation: In a reaction vial or flask, combine 4-amino-6-chloro-5-nitropyrimidine, 4-chlorophenol, and

in DMF. -

Reaction: Heat the mixture to 80–90°C. Stir for 4–6 hours.

-

Note: The reaction rate is slower than Step 1. If conversion is incomplete after 6 hours, increase temperature to 100°C.

-

Monitoring: LCMS is preferred. Look for mass ion

(Cl isotope pattern).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (30 vol) with vigorous stirring. The product should precipitate.[1]

-

Adjust pH to ~7 with dilute HCl if necessary (phenolate salts may keep some product in solution).

-

Filter the precipitate.

-

-

Purification:

-

Wash the filter cake with water (

) to remove DMF and inorganic salts. -

Recrystallize from Ethanol or an Ethanol/Water mixture if high purity is required. Alternatively, flash chromatography (DCM/MeOH gradient) can be used.

-

Yield Expectation: 70–85% Characterization:

-

Appearance: Pale yellow to off-white solid.

-

1H NMR (DMSO-d6):

~8.2 (s, 1H, Pyrimidine H-2), 7.5 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 7.8-8.0 (br s, 2H,

Visualization of Workflow

Reaction Pathway[4][5]

Caption: Sequential

Workup & Isolation Logic

Caption: Isolation strategy relying on the poor solubility of the target in water vs. the high solubility of DMF and inorganic salts.

Quantitative Data Summary

| Parameter | Step 1 (Amination) | Step 2 (Etherification) |

| Solvent | THF (Polar Aprotic, Volatile) | DMF (Polar Aprotic, High BP) |

| Temperature | 0°C | 80°C |

| Base | Excess | |

| Time | 3 - 5 Hours | 4 - 6 Hours |

| Typical Yield | 90 - 95% | 75 - 85% |

| Key Impurity | Bis-amino pyrimidine (if excess heat/ | Unreacted intermediate; Hydrolysis product |

Troubleshooting & Critical Controls

-

Bis-Amination (Step 1):

-

Incomplete Conversion (Step 2):

-

Hydrolysis (Step 2):

References

-

National Institutes of Health (NIH) . 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Retrieved from [Link]

- Google Patents. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds (CN102516182B).

Sources

- 1. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]

- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reduction of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Introduction & Strategic Analysis

The reduction of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine to its corresponding diamine, 6-(4-chlorophenoxy)pyrimidine-4,5-diamine , is a critical intermediate step in the synthesis of 9-substituted purine analogs and specific kinase inhibitors.

The Chemoselectivity Challenge

The structural complexity of this substrate presents a specific "collision course" of reactivities:

-

5-Nitro Group (Target): Requires reduction to a primary amine (-NH₂).

-

4-Chlorophenoxy Moiety (Hazard): Contains an aryl chloride. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Cl bond), yielding the des-chloro impurity.

-

Pyrimidine Core: While generally robust, the electron-deficient ring makes the 4-amino group weakly nucleophilic, but the system can be susceptible to hydrolysis under strongly acidic conditions at high temperatures.

Methodological Selection

To ensure the integrity of the aryl chloride while quantitatively reducing the nitro group, we prioritize electron-transfer mechanisms over catalytic hydrogenation.

| Method | Suitability | Rationale |

| Fe / NH₄Cl (Aq. EtOH) | High (Recommended) | Kinetic selectivity for -NO₂ over Ar-Cl. Mild pH (neutral/slightly acidic) prevents hydrolysis. |

| Sodium Dithionite (Na₂S₂O₄) | High | Classic "Traube Synthesis" condition. Very mild, but requires careful purification to remove sulfur byproducts. |

| H₂ / Sulfided Pt/C | Medium-High | Scalable for industry. The sulfide "poisons" the catalyst against dehalogenation, but requires specialized equipment (autoclave). |

| H₂ / Pd-C | Low | Contraindicated. High risk of dechlorination. |

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Best for: Gram-scale synthesis, high reliability, and preserving halogenated motifs.